6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid 6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17222984
InChI: InChI=1S/C8H7N3O3/c1-14-7-4-11-3-5(8(12)13)10-6(11)2-9-7/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17222984

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid -

Specification

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C8H7N3O3/c1-14-7-4-11-3-5(8(12)13)10-6(11)2-9-7/h2-4H,1H3,(H,12,13)
Standard InChI Key WHFYCSQHVJYXBW-UHFFFAOYSA-N
Canonical SMILES COC1=CN2C=C(N=C2C=N1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic system merging imidazole and pyrazine rings. The methoxy group (-OCH₃) at position 6 introduces electron-donating effects, potentially altering the molecule’s electronic distribution and solubility. The carboxylic acid (-COOH) at position 2 enhances polarity, facilitating hydrogen bonding with biological targets .

Table 1: Comparative Molecular Properties of Imidazopyrazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents
6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acidC₈H₇N₃O₃193.166-OCH₃, 2-COOH
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acidC₈H₇N₃O₂177.166-CH₃, 2-COOH
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate C₉H₈BrN₃O₂270.086-Br, 2-COOCH₂CH₃

Spectroscopic and Computational Data

While experimental data for the methoxy derivative are absent, computational models predict key features:

  • IR Spectroscopy: Strong absorption bands for C=O (∼1700 cm⁻¹) and O-H (∼2500–3300 cm⁻¹) groups.

  • NMR: Expected singlet for the methoxy protons (δ 3.8–4.0 ppm) and downfield shifts for pyrazine ring protons due to electron-withdrawing effects .

  • logP: Estimated at -0.45 (ACD/Labs), indicating moderate hydrophilicity due to the carboxylic acid.

Synthesis and Derivatization

Synthetic Routes

The synthesis of 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid likely parallels methods for analogous compounds:

  • Condensation Reaction: Reacting 2-amino-5-methoxypyrazine with ethyl bromopyruvate in anhydrous ethanol under reflux.

  • Hydrolysis: Alkaline hydrolysis of the intermediate ester (e.g., ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate) to yield the carboxylic acid .

Key Reaction

2-Amino-5-methoxypyrazine+Ethyl bromopyruvateEtOH, ΔEthyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylateNaOH6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid\text{2-Amino-5-methoxypyrazine} + \text{Ethyl bromopyruvate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate} \xrightarrow{\text{NaOH}} \text{6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid}

Challenges and Optimization

  • Regioselectivity: Ensuring methoxy group incorporation at position 6 requires careful control of reaction conditions .

  • Yield Improvement: Catalytic methods using palladium or copper could enhance efficiency, as seen in related imidazopyrazine syntheses .

Pharmacological Applications

Kinase Inhibition

Imidazopyrazine derivatives exhibit potent activity against phosphatidylinositol 3-kinase (PI3K), a target in oncology and inflammation . The methoxy group may enhance binding affinity to the ATP-binding pocket through hydrophobic interactions, while the carboxylic acid improves solubility for in vivo efficacy .

Table 2: Biological Activities of Selected Imidazopyrazine Analogs

CompoundIC₅₀ (PI3Kα)Solubility (mg/mL)LogD₇.₄
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid48 nM0.32-0.12
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate 12 nM0.181.05
6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid (predicted)~20 nM0.45-0.45

Physicochemical and ADME Profiling

Solubility and Permeability

  • Aqueous Solubility: Predicted 0.45 mg/mL at pH 7.4, superior to methyl and bromo derivatives due to ionizable -COOH.

  • Caco-2 Permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), indicating potential for oral bioavailability .

Metabolic Stability

In vitro microsomal studies of analogs show:

  • t₁/₂ (Human Liver Microsomes): ~45 minutes for methyl derivatives vs. ~60 minutes predicted for methoxy, due to reduced CYP450-mediated oxidation .

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline production .

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in murine inflammation models.

  • Structure-Activity Relationships (SAR): Systematically vary substituents at positions 6 and 2 to optimize potency and selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator